

Application Note: A Scalable Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

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Compound of Interest

Compound Name: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Cat. No.: B1326124

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Abstract

This application note details a robust and scalable two-step synthetic protocol for the preparation of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves a Friedel-Crafts acylation of 2-chlorobenzene with suberic anhydride to yield 8-(2-chlorophenyl)-8-oxooctanoic acid, followed by an acid-catalyzed esterification with ethanol. This method provides a reliable route to the target compound in good yield and purity, suitable for scale-up operations.

Introduction

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a variety of biologically active molecules. The presence of the keto-ester functionality and the substituted phenyl ring allows for diverse chemical modifications. A scalable and efficient synthesis is crucial for ensuring a consistent supply of this intermediate for research and development activities. The synthetic approach outlined herein is based on the well-established Friedel-Crafts acylation, a premier method for the formation of aryl ketones.^[1]

Synthesis Pathway

The synthesis of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is achieved through a two-step process:

- Step 1: Friedel-Crafts Acylation. 2-chlorobenzene is acylated with suberic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl_3), to form 8-(2-chlorophenyl)-8-oxooctanoic acid.
- Step 2: Esterification. The resulting carboxylic acid is esterified with ethanol using a catalytic amount of sulfuric acid to yield the final product, **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

A diagram of the overall synthetic workflow is presented below.



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Caption: Overall synthetic workflow for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

Experimental Protocols

Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid

Materials:

- 2-Chlorobenzene
- Suberic anhydride
- Aluminum chloride (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), 2M

- Deionized water
- Sodium sulfate (anhydrous)

Procedure:

- To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of suberic anhydride (1.0 eq) and 2-chlorobenzene (1.5 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
- Stir the mixture vigorously for 30 minutes.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.

Step 2: Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Materials:

- 8-(2-chlorophenyl)-8-oxooctanoic acid (crude from Step 1)

- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Deionized water
- Brine
- Sodium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve the crude 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) in absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

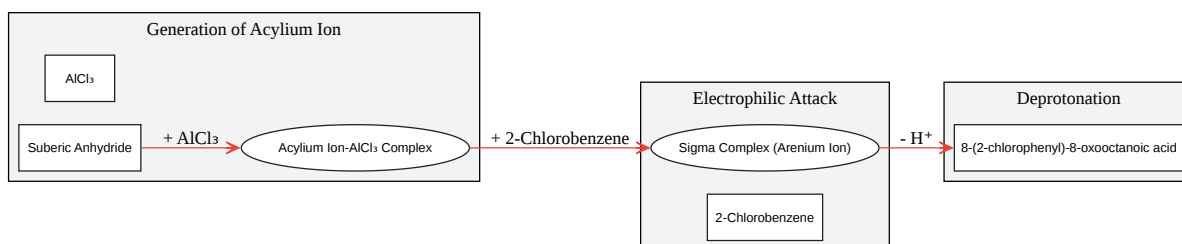
Data Presentation

The following table summarizes the quantitative data for a representative lab-scale synthesis.

Reagent/ Product	Molecular Weight (g/mol)	Molar Equivalents	Amount (g)	Volume (mL)	Yield (%)	Purity (by HPLC)
Step 1						
Suberic anhydride	156.18	1.0	15.6	-	-	-
2-Chlorobenzene	112.56	1.5	16.9	15.3	-	-
Aluminum chloride	133.34	1.2	16.0	-	-	-
8-(2-chlorophenyl)-8-oxooctanoic acid	284.74	-	-	-	85 (crude)	-
Step 2						
8-(2-chlorophenyl)-8-oxooctanoic acid	284.74	1.0	24.2 (crude)	-	-	-
Ethanol	46.07	Excess	-	200	-	-
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate	312.79	-	-	-	90 (after purification)	>98%

Reaction Mechanism Visualization

The mechanism of the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.



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References

- 1. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
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